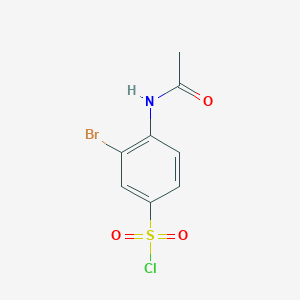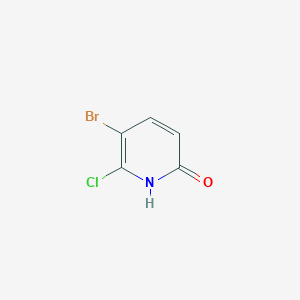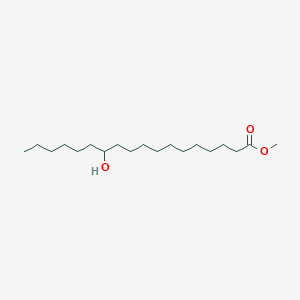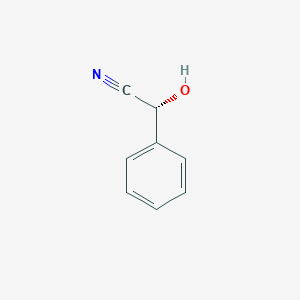
4,6-Dibromonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromonicotinaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H3Br2NO and its molecular weight is 264.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crosslinking and Biocatalysts Design
- Brominated compounds like glutaraldehyde are widely used in the design of biocatalysts due to their ability to act as powerful crosslinkers. These compounds can react with themselves and with amino groups in proteins, forming stable cross-linked structures that enhance the rigidity and stability of enzymes, which is crucial in various biotechnological applications (Barbosa et al., 2014).
Organic Synthesis and Drug Development
- Brominated aromatic compounds are key intermediates in organic synthesis, facilitating the formation of complex molecules through reactions such as palladium-catalyzed hydrodebromination. This methodology has been applied in the synthesis of pharmaceuticals, highlighting the importance of brominated intermediates in drug development (Chae & Buchwald, 2004).
Material Science and Nanotechnology
- Research on brominated compounds extends to the development of new materials, including nanoparticles and cellular structures. These studies aim to understand the properties and potential applications of these materials in various technological fields, such as electronics and additive manufacturing (Cushing, Kolesnichenko, & O'Connor, 2004).
Photophysical Properties and Sensing Applications
- Brominated phenols and related compounds exhibit unique photophysical properties, making them candidates for applications in sensing and imaging. Studies on these compounds aim to understand their interactions with light and potential uses in detecting environmental pollutants and biological molecules (Gill & Thomas, 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,6-Dibromonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial as they can influence the catalytic activity of these enzymes. The compound’s bromine atoms may form halogen bonds with amino acid residues in the enzyme’s active site, thereby affecting the enzyme’s conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation. This modulation can lead to either the promotion of cell death or the inhibition of cell proliferation, depending on the cellular context . Additionally, the compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as proteins and nucleic acids. The bromine atoms in the compound can form halogen bonds with specific amino acid residues or nucleotide bases, leading to changes in the structure and function of these biomolecules. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit the activity of aldehyde dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of metabolites by modulating the activity of enzymes such as aldehyde dehydrogenase and NAD-dependent dehydrogenases. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell . Additionally, the compound may participate in redox reactions, contributing to the cellular redox balance and impacting oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization can be regulated by interactions with specific proteins that guide its transport and retention within particular subcellular regions .
Properties
IUPAC Name |
4,6-dibromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSMYGKISJRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617055 |
Source


|
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211585-10-2 |
Source


|
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)







![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
